2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol

Description

Molecular Structure and Stereochemistry

Core Framework and Bonding

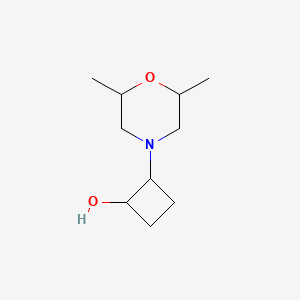

The molecule consists of two primary components:

- A cyclobutanol ring , a four-membered carbocycle with a hydroxyl group (-OH) at the 1-position.

- A 2,6-dimethylmorpholine group , a six-membered heterocycle containing one nitrogen and one oxygen atom, with methyl substituents at the 2- and 6-positions.

The morpholine ring is fused to the cyclobutanol via a single bond between the nitrogen atom of morpholine and the 2-position carbon of cyclobutanol. This linkage creates a rigid, three-dimensional architecture with notable steric constraints.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₉NO₂ |

| Molecular weight | 185.26 g/mol |

| Hybridization | sp³ (cyclobutanol carbons) |

| Bond angles (cyclobutane) | ~88° (indicative of angle strain) |

Stereochemical Features

The morpholine ring exhibits axial chirality due to the trans-configuration of its 2,6-dimethyl groups, as evidenced by related morpholine derivatives. The cyclobutanol hydroxyl group adopts an equatorial position to minimize steric clashes with the morpholine substituents. Computational models suggest that the lowest-energy conformer features a chair-like morpholine ring with methyl groups in axial orientations.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-11(6-8(2)13-7)9-3-4-10(9)12/h7-10,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLMMBKPFMRYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its morpholine ring structure allows for versatile modifications, leading to the development of new derivatives with enhanced properties.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules |

| Reagent | Acts as a catalyst or reactant in chemical reactions |

| Derivative Formation | Facilitates the creation of new compounds with specific functionalities |

Biology

In biological research, 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is being investigated for its potential biological activity . Studies have shown interactions with various biomolecules, indicating possible roles in modulating biological pathways.

Case Study Example: Anticancer Activity

Recent studies have assessed the compound's efficacy against human tumor cells, revealing significant inhibition rates that suggest its potential as an anticancer agent .

Medicine

The compound is explored for its therapeutic properties , particularly as a precursor in drug development. Its unique structure may lead to novel pharmaceuticals targeting specific diseases.

Table 2: Potential Therapeutic Applications

| Disease Target | Mechanism of Action |

|---|---|

| Cancer | Modulation of cell growth pathways |

| Neurological Disorders | Interaction with neurotransmitter systems |

| Infectious Diseases | Potential antimicrobial properties |

Industry

In industrial applications, 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various formulations.

Table 3: Industrial Uses

| Industry | Application Description |

|---|---|

| Specialty Chemicals | Used in the formulation of advanced materials |

| Agrochemicals | Potential use in herbicides or pesticides |

| Polymer Industry | Serves as a monomer or additive in polymer production |

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The morpholine ring and cyclobutanol moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound trans-3-[(2,6-Dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol (Ligand ID: LH4IV6) serves as a relevant structural analog . Below is a comparative analysis:

| Property | 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol | trans-3-[(2,6-Dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol |

|---|---|---|

| Core Heterocycle | Morpholine (O and N heteroatoms) | Pyrimidine (two N heteroatoms) |

| Substituents | 2,6-dimethyl on morpholine | 2,6-dimethyl on pyrimidine; methylamino group |

| Polarity | Higher (due to O in morpholine) | Moderate (pyrimidine is less polar but retains H-bonding capability) |

| Molecular Formula | C₁₀H₁₉NO₂ | C₁₁H₁₈N₄O (inferred from structure) |

| Potential Applications | Solubility-driven drug candidates | Kinase inhibitors (pyrimidine scaffolds common in kinase targets) |

Physicochemical and Pharmacological Insights

- Solubility and logP : The morpholine derivative is expected to exhibit higher solubility in aqueous media compared to the pyrimidine analog due to the oxygen atom’s electronegativity. However, the pyrimidine-based compound may have a slightly higher logP (lipophilicity) due to its aromatic nitrogen atoms, which reduce overall polarity .

- Biological Activity : Pyrimidine derivatives like LH4IV6 are frequently employed in kinase inhibition (e.g., EGFR, VEGFR) due to their ability to mimic purine bases. In contrast, morpholine-containing compounds are often utilized in protease or GPCR-targeted therapies, leveraging their solubility and conformational flexibility .

Research Findings and Data Gaps

- Synthetic Accessibility : Morpholine derivatives are generally easier to synthesize via ring-closing reactions, whereas pyrimidine analogs may require multi-step heterocyclic condensation.

- Computational studies suggest that the morpholine variant may exhibit marginally better strain tolerance due to electron-donating methyl groups .

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclobutanol core with a dimethylmorpholine substituent, which contributes to its distinct chemical behavior. The presence of the morpholine ring enhances its solubility and interaction with biological macromolecules.

The biological activity of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholine moiety may facilitate binding to specific sites, thereby modulating enzymatic activity or receptor signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular responses.

Biological Activity

Research indicates that 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, it has shown activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, indicating its potential as an anticancer agent.

- Biochemical Interactions : Investigations into its interactions with biomolecules reveal that it may influence biochemical pathways critical for cellular function. Its role in modulating tubulin polymerization has been noted, which is vital for cancer cell proliferation .

- Pharmacological Applications : The compound is being explored for its therapeutic properties, particularly in drug development contexts. Its unique structure allows it to serve as a building block for synthesizing more complex therapeutic agents.

Case Studies

Several studies have highlighted the biological activity of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol:

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on A549 and HeLa cells. The results indicated moderate cytotoxicity, suggesting that the compound could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Study 2: Enzyme Interaction Studies

Research focused on the interaction of the compound with specific enzymes involved in metabolic pathways showed promising results. The compound demonstrated inhibitory effects on key enzymes, suggesting potential applications in metabolic disorders.

Comparative Analysis

To understand the uniqueness of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol relative to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol | Cyclobutanol | Anticancer activity; enzyme inhibition |

| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | Ethanolamine | Neuroactive properties; lower cytotoxicity |

| 1-(2,6-Dimethylmorpholin-4-yl)methylcyclohexanol | Cyclohexanol | Limited anticancer activity; more stable |

This table illustrates how the cyclobutanol structure provides distinct properties compared to other morpholine derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol be optimized for high yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Cyclobutanol derivatives can be synthesized via [2+2] cycloaddition or ring-opening of epoxides. For morpholino substitution, nucleophilic ring-opening of activated cyclobutane intermediates (e.g., epoxides or halides) with 2,6-dimethylmorpholine is plausible.

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can improve purity.

- Step 3 : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HPLC (>95%) or melting point analysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm structure. For stereochemical analysis, NOESY or COSY may resolve overlapping signals caused by the rigid cyclobutane ring and morpholino substituents.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (expected ~239.3 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Reference USP standards for system suitability .

Q. What solvents are suitable for solubility studies of this compound?

- Methodological Answer : Based on structural analogs (e.g., KU0063794), the compound is likely sparingly soluble in water (<1 mg/mL) but soluble in DMSO (16 mg/mL). Pre-saturate solvents with inert gas (N) to avoid oxidation. For in vitro assays, prepare stock solutions in DMSO and dilute with buffered aqueous media (<1% v/v DMSO final) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and HRMS. Impurities (e.g., unreacted morpholine derivatives) may interfere with bioassays .

- Experimental Controls : Include positive/negative controls (e.g., mTOR inhibitors for kinase assays) to validate assay conditions.

- Dose-Response Curves : Perform triplicate experiments with serial dilutions (1 nM–100 µM) to assess reproducibility and EC/IC values.

Q. What strategies elucidate the role of the 2,6-dimethylmorpholino group in bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholino groups (e.g., 2,6-diethyl or unsubstituted morpholine) and compare activity in target assays (e.g., kinase inhibition).

- Molecular Docking : Use software like AutoDock Vina to model interactions between the morpholino group and binding pockets (e.g., mTOR active site). Validate with mutagenesis studies .

Q. How to resolve challenges in stereochemical analysis of the cyclobutanol core?

- Methodological Answer :

- Advanced NMR : Apply - COSY and -DEPT to assign stereochemistry. For diastereomers, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) can separate enantiomers.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Q. How to design a stability-indicating HPLC method for this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) to force degradation.

- Method Development : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 20 min). Monitor degradation products at 220 nm. Validate per ICH guidelines for linearity, accuracy, and precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.